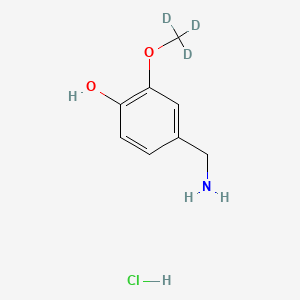

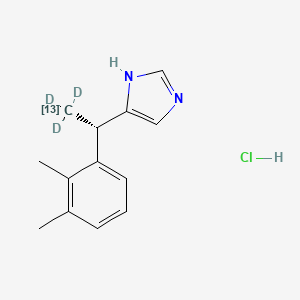

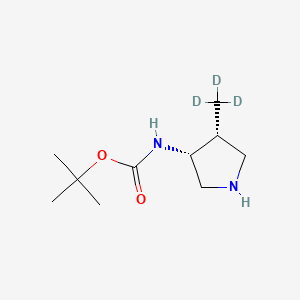

Vanillylamine-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

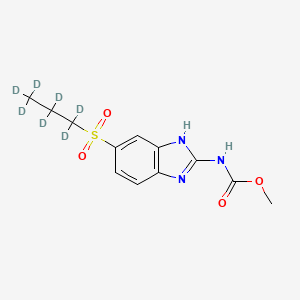

Vanillylamine-d3 Hydrochloride is a labeled metabolite of capsaicin, primarily used in proteomics research. It is a stable isotope-labeled compound with the molecular formula C8H9D3ClNO2 and a molecular weight of 192.66 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications .

Méthodes De Préparation

The preparation of Vanillylamine-d3 Hydrochloride involves several steps. One method includes adding 3-methoxy-4-hydroxybenzaldehyde oxime into a reaction container, followed by the addition of alcohol and a composite catalyst. Hydrogen is introduced under normal pressure conditions for protection, and the mixture is heated for the reaction. After the reaction, the mixture is filtered, and hydrochloric acid is added to the filtrate to adjust the pH to 1. The precipitated white crystals are then filtered and vacuum-dried to obtain this compound .

Analyse Des Réactions Chimiques

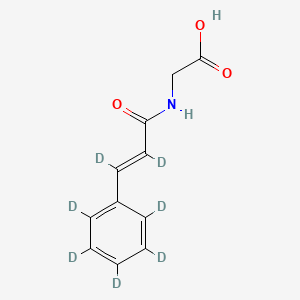

Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including acylation using Schotten-Baumann reactions to provide amide derivatives. Common reagents used in these reactions include acyl chlorides and bases such as N,N-diisopropylethylamine. The major products formed from these reactions include nonivamide, olvanil, and arvanil, which are components of some pepper sprays .

Applications De Recherche Scientifique

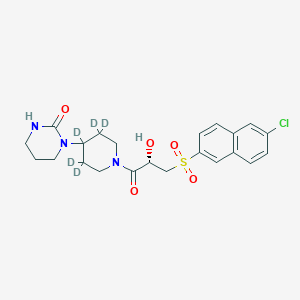

Vanillylamine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a labeled metabolite for studying the biosynthesis of capsaicin and its analogs. In biology, it is used to investigate the metabolic pathways and enzymatic reactions involving vanillylamine. In medicine, it aids in the development of new therapeutic agents targeting pain receptors and other molecular pathways. In industry, it is utilized in the production of capsaicin analogs and other related compounds .

Mécanisme D'action

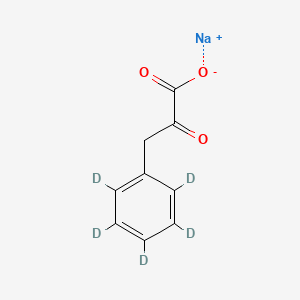

The mechanism of action of Vanillylamine-d3 Hydrochloride involves its role as a metabolite in the biosynthesis of capsaicin. The conversion of vanillin to vanillylamine is a key step in this biosynthetic pathway, catalyzed by the enzyme vanillin aminotransferase. This enzyme accepts pyruvate and oxaloacetate as co-substrates, facilitating the transamination of the aldehyde moiety into the corresponding amine. The resulting vanillylamine is then further converted into capsaicin through a condensation reaction with 8-methyl-6-nonenyl-CoA .

Comparaison Avec Des Composés Similaires

Vanillylamine-d3 Hydrochloride can be compared with other similar compounds such as Vanillylamine Hydrochloride, Nonivamide, Olvanil, and Arvanil. These compounds share structural similarities and are involved in the biosynthesis of capsaicin and its analogs. this compound is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and metabolic studies .

Propriétés

Formule moléculaire |

C8H12ClNO2 |

|---|---|

Poids moléculaire |

192.66 g/mol |

Nom IUPAC |

4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |

Clé InChI |

PUDMGOSXPCMUJZ-NIIDSAIPSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CN)O.Cl |

SMILES canonique |

COC1=C(C=CC(=C1)CN)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)